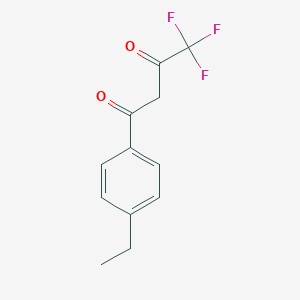

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Description

BenchChem offers high-quality 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-8-3-5-9(6-4-8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDQMNMAUZHOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426034 | |

| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495-03-0 | |

| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione: A Key Intermediate in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest to researchers, scientists, and professionals in drug development. The incorporation of a trifluoromethyl group can significantly enhance the bioactivity of organic molecules by altering their pharmacological profiles.[1] Trifluoromethyl-β-dicarbonyls are recognized as pivotal and versatile building blocks in synthetic organic chemistry.[1] This guide will delve into the prevalent synthetic pathway, the underlying reaction mechanism, a detailed experimental protocol, and the critical considerations for successful synthesis.

Introduction: The Significance of Fluorinated β-Diketones

Trifluoromethyl-β-diketones are a class of compounds that have garnered substantial attention in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group often imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved therapeutic efficacy and bioavailability of drug candidates.[1] 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, in particular, serves as a valuable precursor for the synthesis of various heterocyclic compounds and has potential applications in the development of novel therapeutic agents, analogous to how its methyl-substituted counterpart, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, is a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug Celecoxib.[2][3]

The Core Synthesis Pathway: Claisen Condensation

The most classical and widely employed method for the synthesis of β-diketones is the Claisen condensation.[4][5] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base to yield a β-diketone.[6][7]

In the context of synthesizing 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, a "crossed" Claisen condensation is utilized.[8] This involves the reaction between 4'-ethylacetophenone and an ethyl trifluoroacetate in the presence of a suitable base.

Reaction Scheme:

Caption: General scheme of the Claisen condensation for the synthesis of the target molecule.

Mechanistic Insights

The mechanism of the Claisen condensation is a well-established, multi-step process:[6][7][9]

-

Enolate Formation: A strong base abstracts an α-proton from the ketone (4'-ethylacetophenone), forming a resonance-stabilized enolate ion. The choice of base is critical; it must be strong enough to deprotonate the ketone but should not interfere with the reaction through nucleophilic substitution or addition.[7][9]

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl trifluoroacetate). This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxy group (ethoxide) and forming the β-diketone.

-

Deprotonation of the β-Diketone: The newly formed β-diketone has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step deprotonates the β-diketone, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[6]

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione product.[8]

Caption: Step-wise mechanism of the Claisen condensation reaction.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on analogous preparations of similar trifluoromethyl β-diketones and established principles of Claisen condensation.[2][10] Researchers should adapt and optimize these conditions as necessary for their specific laboratory setup and scale.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4'-Ethylacetophenone | 937-30-4 | C10H12O | 148.20 |

| Ethyl trifluoroacetate | 383-63-1 | C4H5F3O2 | 142.08 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 |

| 1M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |

| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO3 | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF) is added to create a slurry.

-

Addition of Ketone: 4'-Ethylacetophenone (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the enolate.

-

Addition of Ester: Ethyl trifluoroacetate (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid at 0 °C until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Product Isolation: The crude product can be further purified by column chromatography on silica gel or by crystallization to afford 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione as a solid.

Alternative Conditions:

An alternative procedure utilizes potassium carbonate as the base in a solvent mixture of acetonitrile and isopropanol.[10] This method may offer advantages in terms of safety and ease of handling compared to sodium hydride. The reaction is typically carried out at a slightly elevated temperature (e.g., 40 °C) for 24 hours.[10] The workup procedure is similar, involving filtration of the base, removal of solvents, and subsequent extraction and purification.

Causality Behind Experimental Choices

-

Choice of Base: Strong, non-nucleophilic bases like sodium hydride or potassium carbonate are preferred.[2] Sodium hydride effectively deprotonates the ketone to drive the reaction forward. Potassium carbonate, while a weaker base, can also be effective, particularly at elevated temperatures, and offers a safer alternative.[10]

-

Solvent Selection: Anhydrous aprotic solvents like THF are crucial when using sodium hydride to prevent its reaction with protic sources. The solvent choice in the potassium carbonate method (acetonitrile/isopropanol) is tailored to the solubility of the reactants and the base.[10]

-

Stoichiometry: An excess of the trifluoroacetylating agent (ethyl trifluoroacetate) is often used to ensure complete conversion of the starting ketone.

-

Temperature Control: The initial deprotonation and nucleophilic addition steps are typically performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions. Subsequent stirring at room temperature or gentle heating provides the necessary energy for the reaction to proceed to completion.

-

Acidic Workup: The final acidic workup is essential to protonate the enolate of the β-diketone product, allowing for its isolation in the neutral form.[8]

Conclusion

The synthesis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione via the Claisen condensation is a robust and well-understood process. By carefully selecting the base, solvent, and reaction conditions, researchers can efficiently produce this valuable fluorinated intermediate. The insights and detailed protocol provided in this guide are intended to empower scientists in drug discovery and development to leverage the unique properties of this compound in their pursuit of novel and effective therapeutic agents.

References

-

Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles . ResearchGate. Available at: [Link]

-

Recent Developments in the Synthesis of β-Diketones . MDPI. Available at: [Link]

-

Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction . ResearchGate. Available at: [Link]

-

Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity . MDPI. Available at: [Link]

-

Claisen Condensation . Organic Chemistry Portal. Available at: [Link]

-

Some New β-Diketones Containing the Trifluoromethyl Group . Journal of the American Chemical Society. Available at: [Link]

-

Chemistry of fluoro-substituted beta-diketones and their derivatives . ResearchGate. Available at: [Link]

-

Claisen Condensation Mechanism . BYJU'S. Available at: [Link]

-

Claisen condensation . Wikipedia. Available at: [Link]

-

Claisen Condensation: Mechanism & Examples . NROChemistry. Available at: [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester . Organic Syntheses Procedure. Available at: [Link]

-

Claisen Condensation . ResearchGate. Available at: [Link]

-

Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation . Organic Syntheses Procedure. Available at: [Link]

-

1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl . Chemsrc. Available at: [Link]

- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. Google Patents.

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials . ResearchGate. Available at: [Link]

-

Claisen condensation . L.S.College, Muzaffarpur. Available at: [Link]

-

Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Claisen Condensation . Chemistry LibreTexts. Available at: [Link]

-

The synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials . NCBI. Available at: [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials . MDPI. Available at: [Link]

-

1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione . Pharmaffiliates. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. byjus.com [byjus.com]

- 10. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this fluorinated β-diketone. By integrating established spectroscopic principles with insights into the compound's structural features, particularly its keto-enol tautomerism, this guide offers a robust framework for its identification, characterization, and quality control. Detailed experimental protocols and data interpretation are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a member of the β-diketone family, a class of compounds widely utilized as intermediates in organic synthesis. The presence of a trifluoromethyl group imparts unique electronic properties and enhances the compound's stability. These characteristics make it a valuable precursor in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. For instance, analogous compounds are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2][3]

Accurate and comprehensive spectroscopic characterization is paramount for ensuring the purity, identity, and quality of such intermediates in a research and development setting. This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione.

A crucial aspect of the chemistry of β-diketones is their existence as a mixture of keto and enol tautomers.[4][5][6] This equilibrium is influenced by factors such as the solvent and the nature of the substituents. The presence of both tautomers is often observable in their spectroscopic data, providing a unique signature for this class of compounds.

Molecular Structure and Keto-Enol Tautomerism

The structure of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione allows for the existence of a dynamic equilibrium between the diketo form and two possible enol forms. This tautomerism is a key phenomenon that significantly influences the compound's spectroscopic properties.[4][5][7]

Caption: Keto-enol tautomerism of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione.

The equilibrium between the diketo and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework and the keto-enol equilibrium.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit characteristic signals for both the keto and enol tautomers. The relative integration of these signals can be used to determine the keto-enol ratio in a given solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Assignment | Predicted δ (ppm) - Keto Form | Predicted δ (ppm) - Enol Form | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.25 | ~1.25 | Triplet | 3H |

| -CH₂- (Ethyl) | ~2.70 | ~2.70 | Quartet | 2H |

| -CH₂- (Diketone) | ~4.20 | - | Singlet | 2H |

| =CH- (Enol) | - | ~6.50 | Singlet | 1H |

| Aromatic H | ~7.30 | ~7.30 | Doublet | 2H |

| Aromatic H | ~7.90 | ~7.90 | Doublet | 2H |

| Enolic -OH | - | ~14.0 | Broad Singlet | 1H |

Interpretation:

-

The signals for the ethyl group protons will appear in the upfield region, with the characteristic triplet-quartet pattern.

-

The methylene protons of the diketone backbone in the keto form are expected to appear as a singlet around 4.20 ppm.

-

In the enol form, this methylene group is replaced by a methine proton, which will resonate further downfield as a singlet around 6.50 ppm.

-

The aromatic protons will show a typical AA'BB' system for a para-substituted benzene ring.

-

A key indicator of the enol form is the highly deshielded proton of the enolic hydroxyl group, often appearing as a broad singlet at a very low field (~14.0 ppm) due to strong intramolecular hydrogen bonding.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Assignment | Predicted δ (ppm) - Keto Form | Predicted δ (ppm) - Enol Form |

| -CH₃ (Ethyl) | ~15 | ~15 |

| -CH₂- (Ethyl) | ~29 | ~29 |

| -CH₂- (Diketone) | ~55 | - |

| =CH- (Enol) | - | ~95 |

| -CF₃ | ~118 (q, ¹JCF ≈ 290 Hz) | ~118 (q, ¹JCF ≈ 290 Hz) |

| Aromatic C | ~128 | ~128 |

| Aromatic C | ~129 | ~129 |

| Aromatic C (ipso) | ~132 | ~132 |

| Aromatic C (ipso) | ~150 | ~150 |

| C=O (Aryl Ketone) | ~188 | ~178 |

| C=O (Trifluoroacetyl) | ~195 (q, ²JCCF ≈ 35 Hz) | ~185 (q, ²JCCF ≈ 35 Hz) |

Interpretation:

-

The carbonyl carbons of the keto form are expected at approximately 188 ppm and 195 ppm. The carbonyl adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

In the enol form, these carbonyl signals are shifted upfield and appear around 178 ppm and 185 ppm.

-

The trifluoromethyl carbon will be observed as a quartet with a large one-bond C-F coupling constant.

-

The presence of a signal around 95 ppm for a methine carbon is a clear indication of the enol tautomer.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ)

| Assignment | Predicted δ (ppm) vs. CFCl₃ | Multiplicity |

| -CF₃ | ~ -78 | Singlet |

Interpretation:

-

A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically observed in the range of -70 to -80 ppm relative to CFCl₃.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular Ion) |

| 147 | [C₉H₉O]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 69 | [CF₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 244, corresponding to the molecular formula C₁₂H₁₁F₃O₂.

-

Common fragmentation pathways for similar β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

-

The presence of fragments corresponding to the ethylphenyl ketone moiety and the trifluoroacetyl group would be expected.

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Table 5: Predicted Key Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2900 | C-H stretching (aromatic and aliphatic) |

| 1730-1700 | C=O stretching (keto form) |

| 1640-1580 | C=O and C=C stretching (enol form) |

| 1300-1100 | C-F stretching |

Interpretation:

-

The IR spectrum of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione will be characterized by strong absorptions in the carbonyl stretching region.

-

The diketo form will show a characteristic C=O stretching band between 1730 and 1700 cm⁻¹.[7]

-

The enol form will exhibit a broad absorption band in the 1640-1580 cm⁻¹ region, which is attributed to the conjugated keto-enol system and intramolecular hydrogen bonding.[7]

-

Strong absorption bands in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[5][10]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

-

For ¹⁹F NMR, use a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Mass Spectrometry

-

Sample Introduction:

-

For volatile samples, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

-

For less volatile samples, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Use a suitable ionization technique (e.g., electron ionization for GC-MS, ESI for direct infusion).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Infrared Spectroscopy

-

Sample Preparation:

-

For solid samples, the attenuated total reflectance (ATR) technique is recommended due to its minimal sample preparation requirements.[11] Place a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record the IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 1495-03-0), a fluorinated β-diketone of significant interest to researchers in medicinal chemistry and drug development.[1] While direct literature on this specific ethyl-substituted analogue is limited, its structure is closely related to the well-documented 1-(4-methyl phenyl) analogue, a critical intermediate in the synthesis of the COX-2 inhibitor, Celecoxib.[2][3] This guide will, therefore, leverage established principles and analogous reactivity patterns to provide robust, field-proven insights into its synthesis, chemical behavior, and potential as a strategic building block in pharmaceutical research.

Core Compound Characteristics

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a specialized organic compound distinguished by three key functional components: an aromatic ethylphenyl group, a flexible butane-1,3-dione core, and a highly electronegative trifluoromethyl group. This unique combination of moieties makes it a versatile precursor for the synthesis of complex heterocyclic structures.

| Property | Value | Source / Method |

| CAS Number | 1495-03-0 | [ChemicalBook][1] |

| Molecular Formula | C₁₂H₁₁F₃O₂ | Calculated |

| Molecular Weight | 244.21 g/mol | Calculated |

| IUPAC Name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | IUPAC Nomenclature |

| Appearance | Off-white to light yellow solid | Inferred from methyl analogue[4] |

| Class | Fluorinated β-Diketone; Pharmaceutical Intermediate | Structural Classification[5][6] |

Synthesis Pathway: The Claisen Condensation

The most industrially viable and common method for synthesizing β-diketones of this class is the crossed Claisen condensation .[7][8][9] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[9] For the title compound, this involves the reaction of 4'-ethylacetophenone with an ethyl trifluoroacetate.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. The base must be strong enough to deprotonate the α-carbon of the 4'-ethylacetophenone, forming an enolate. Using the corresponding alkoxide of the ester's alcohol (e.g., sodium ethoxide with ethyl esters) prevents transesterification side reactions.[9]

-

Trifluoroacetylating Agent: Ethyl trifluoroacetate is an excellent electrophile. The electron-withdrawing trifluoromethyl group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by the enolate.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are preferred to prevent quenching the strong base and the reactive enolate intermediate.

The general workflow for this synthesis is depicted below.

Caption: Workflow for Claisen Condensation Synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles for Claisen condensations.

-

Preparation (Inert Atmosphere): A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium hydride (1.1 eq., 60% dispersion in mineral oil) and anhydrous THF. The suspension is cooled to 0°C in an ice bath.

-

Expertise & Experience: An inert atmosphere (N₂) is crucial to prevent the highly reactive NaH from being quenched by atmospheric moisture. Flame-drying the glassware removes adsorbed water.

-

-

Enolate Formation: A solution of 4'-ethylacetophenone (1.0 eq.) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0°C. The mixture is then stirred for an additional hour at room temperature to ensure complete enolate formation, evidenced by the cessation of hydrogen gas evolution.

-

Acylation: The reaction mixture is re-cooled to 0°C. Ethyl trifluoroacetate (1.2 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Trustworthiness: Using a slight excess of the trifluoroacetylating agent ensures the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup: The reaction is carefully quenched by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl) to neutralize the excess base and protonate the product.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.

-

Expertise & Experience: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Mechanistic Insights and Chemical Reactivity

The utility of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione stems from the unique reactivity of the β-diketone moiety, which exists in a dynamic equilibrium between its keto and enol tautomeric forms.

The presence of the trifluoromethyl group significantly influences this equilibrium and the molecule's overall reactivity:

-

Enhanced Acidity: The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the central methylene protons (the α-protons between the two carbonyls). This makes deprotonation to form a highly stabilized, resonance-delocalized enolate particularly favorable.[7]

-

Electrophilicity: The -CF₃ group enhances the electrophilic character of the adjacent carbonyl carbon, making it a prime target for nucleophiles.

This dual reactivity makes the compound an ideal precursor for constructing five-membered heterocyclic rings, a common motif in pharmacologically active molecules.

Core Application in Drug Development: Pyrazole Synthesis

The primary application for this class of intermediates is in the synthesis of pyrazole-based compounds, many of which exhibit anti-inflammatory properties.[7] The synthesis of Celecoxib from the methyl-analogue is a classic example.[2][3] By analogy, 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a strategic starting material for creating novel COX-2 inhibitors or other bioactive molecules containing a substituted pyrazole core.

The key reaction is a condensation cyclization with a substituted hydrazine, such as (4-sulfamoylphenyl)hydrazine, to form the pyrazole ring.

Caption: Pyrazole synthesis from the β-diketone intermediate.

This reaction proceeds via nucleophilic attack of the hydrazine at the two distinct carbonyl carbons of the diketone, followed by dehydration to form the stable aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as it determines the final substitution pattern on the pyrazole ring.

Conclusion

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a valuable and versatile chemical intermediate for drug discovery and development. While it is a less-documented analogue of a key Celecoxib precursor, its synthesis via a robust Claisen condensation is straightforward and scalable. Its inherent reactivity, governed by the trifluoromethyl-activated β-diketone system, makes it an ideal building block for constructing novel pyrazole-based therapeutic agents. For researchers and drug development professionals, understanding the synthesis and reactivity of this compound opens avenues for the rational design of new generations of anti-inflammatory drugs and other bioactive molecules.

References

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. PubChem, National Center for Biotechnology Information.[Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules.[Link]

-

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. PubChem, National Center for Biotechnology Information.[Link]

-

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione. PubChem, National Center for Biotechnology Information.[Link]

-

Claisen Condensation. ResearchGate.[Link]

-

Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses.[Link]

-

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem, National Center for Biotechnology Information.[Link]

- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate.[Link]

-

Pharmaceutical intermediates. Fonderpharm.[Link]

-

1-(4-Methylphenyl)-4, 4, 4-Trifluoro-Butane-1, 3-Dione (4-TBD). Premier Group.[Link]

-

Claisen condensation. L.S.College, Muzaffarpur.[Link]

-

Claisen Condensation. Chemistry LibreTexts.[Link]

-

The Synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-Gel Matrix Materials. National Center for Biotechnology Information.[Link]

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butane dione. Atul Ltd.[Link]

-

China Pharmaceutical Intermediates Manufacturers and Factory. ALFA GROUP.[Link]

-

Pharmaceutical Intermediates China Manufacturers & Suppliers & Factory. Henan Tianfu Chemical.[Link]

Sources

- 1. 1-(4-ETHYL-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 1495-03-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butane dione | CAS No. 720-94-5 | Atul Ltd [atul.co.in]

- 4. premierindia.co.in [premierindia.co.in]

- 5. Pharmaceutical intermediates [fonderpharm.com]

- 6. Pharmaceutical Intermediates China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 7. nbinno.com [nbinno.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with significant potential as a versatile building block in medicinal chemistry and materials science. While its close analog, the 4-methyl derivative, is a well-established intermediate in the synthesis of the COX-2 inhibitor Celecoxib, the 4-ethyl counterpart remains a less explored yet equally promising scaffold. This document will delve into the synthetic routes for its preparation, focusing on the Claisen condensation reaction. It will further explore its chemical properties, keto-enol tautomerism, and its utility in the synthesis of heterocyclic compounds, particularly pyrazoles, which are of considerable interest in drug development. This guide aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Fluorinated β-Diketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoromethyl group (-CF3) is of particular interest in drug design as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When incorporated into a β-diketone scaffold, the resulting molecule becomes a powerful synthetic intermediate.

β-Diketones are characterized by two carbonyl groups separated by a methylene group and exhibit keto-enol tautomerism. This structural feature allows them to act as versatile precursors for the synthesis of a wide array of heterocyclic compounds through reactions with binucleophiles.[1] The resulting heterocycles, such as pyrazoles and isoxazoles, form the core of numerous pharmaceuticals.[2]

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione belongs to this important class of compounds. Its structure, featuring a trifluoromethyl group, a β-dicarbonyl moiety, and a 4-ethylphenyl ring, makes it a valuable synthon for generating novel molecular entities with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is presented in the table below. These properties are crucial for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | - |

| CAS Number | 1495-03-0 | [3][4] |

| Molecular Formula | C₁₂H₁₁F₃O₂ | - |

| Molecular Weight | 244.21 g/mol | - |

| Appearance | Expected to be a solid or oil | General knowledge |

Synthesis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

The most common and efficient method for the synthesis of 1,3-diketones is the Claisen condensation . This reaction involves the base-mediated condensation of a ketone with an ester to form a β-dicarbonyl compound. For the synthesis of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, the precursors are 4'-ethylacetophenone and an ethyl trifluoroacetate.

Underlying Principle: The Claisen Condensation Mechanism

The Claisen condensation proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α-carbon of 4'-ethylacetophenone, forming a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Elimination: The ethoxide group is eliminated, leading to the formation of the β-diketone.

-

Deprotonation: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the base, driving the equilibrium towards the product.

-

Protonation: An acidic workup protonates the enolate to yield the final product.

Caption: Workflow for the Claisen Condensation.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, adapted from established methods for the synthesis of the analogous 1-(4-methylphenyl) derivative.[2][5] Note: This protocol may require optimization for optimal yield and purity.

Materials:

-

4'-Ethylacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Ketone Addition: Dissolve 4'-ethylacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Enolate Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Ester Addition: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

Due to the limited availability of published spectral data for 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, the following are expected characteristic signals based on its structure and data from analogous compounds such as 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4,4,4-trifluoro-1-phenyl-1,3-butanedione.[6][7]

-

¹H NMR:

-

Aromatic protons (4H): Two doublets in the range of δ 7.2-8.0 ppm.

-

Methylene protons (-CH₂-) of the ethyl group (2H): A quartet around δ 2.7 ppm.

-

Methyl protons (-CH₃) of the ethyl group (3H): A triplet around δ 1.2 ppm.

-

Methylene protons (-CH₂-) of the diketone backbone (2H): A singlet around δ 6.5 ppm (this proton is acidic and may exchange with D₂O).

-

Enol proton (-OH) (1H): A broad singlet in the downfield region (δ 13-16 ppm), indicative of strong intramolecular hydrogen bonding.

-

-

¹³C NMR:

-

Carbonyl carbons (-C=O): Two signals in the range of δ 180-200 ppm.

-

Trifluoromethyl carbon (-CF₃): A quartet due to coupling with fluorine atoms.

-

Aromatic carbons: Signals in the range of δ 125-140 ppm.

-

Methylene carbon of the diketone: A signal around δ 90-100 ppm.

-

Ethyl group carbons: Signals for the -CH₂- and -CH₃ groups.

-

-

IR Spectroscopy:

-

C=O stretching (ketone): A strong absorption band in the region of 1680-1720 cm⁻¹.

-

C=C stretching (enol): A strong absorption band in the region of 1580-1640 cm⁻¹.

-

O-H stretching (enol): A broad absorption band in the region of 2500-3200 cm⁻¹ due to intramolecular hydrogen bonding.

-

C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.21 g/mol ).

-

Characteristic fragmentation patterns would include the loss of the trifluoromethyl group and cleavage of the diketone backbone.

-

Applications in Drug Development: A Gateway to Bioactive Heterocycles

The primary application of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione in drug development lies in its role as a precursor for the synthesis of five-membered heterocyclic compounds, most notably pyrazoles.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-diketones with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles. The reaction of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione with a substituted hydrazine will yield a pyrazole with a trifluoromethyl group at the 3-position and a 4-ethylphenyl group at the 5-position.

Caption: General scheme for pyrazole synthesis.

This synthetic strategy allows for the introduction of various substituents on the pyrazole ring, enabling the generation of a library of compounds for biological screening.

Biological Significance of Pyrazoles

Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[8][9] Some of the reported activities include:

-

Anti-inflammatory and Analgesic: As exemplified by Celecoxib.

-

Anticancer: Many pyrazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[10]

-

Antimicrobial and Antifungal: The pyrazole nucleus is present in several antimicrobial and antifungal agents.

-

Antiviral: Some pyrazole derivatives have demonstrated activity against a range of viruses.

-

Insecticidal: Certain pyrazole derivatives are used as insecticides in agriculture.[1]

The specific biological activity of the resulting pyrazole is highly dependent on the nature and position of the substituents on the pyrazole ring. The use of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione allows for the incorporation of the 4-ethylphenyl and trifluoromethyl moieties, which can be further functionalized to modulate the compound's biological profile.

Conclusion

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the Claisen condensation is a well-established and scalable method. The presence of the trifluoromethyl group and the β-diketone functionality makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, especially pyrazoles, which have a proven track record as privileged scaffolds in drug discovery. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents and advanced materials. Further research into the specific biological activities of derivatives of 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is warranted and holds promise for the discovery of new and effective drugs.

References

- Ohtsuka, Y., & Uraguchi, D. (Year). Synthesis of 1,3,4,5-tetra substituted pyrazole derivative from condensation of phenyl hydrazine with 2-(trifluoromethyl)-1,3-diketone in solvent of ethanol. Oriental Journal of Chemistry.

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).

- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.).

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.).

- PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Pyrazole and Its Biological Activity. (n.d.).

- PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.

- BLDpharm. (n.d.). 1495-03-0|1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- ChemicalBook. (n.d.). 1-(4-ETHYL-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE.

- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (n.d.).

- Pharmaffiliates. (n.d.). 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione.

- The synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials. (2008).

- ChemicalBook. (n.d.). 1-(4-ETHYL-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE.

- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. nbinno.com [nbinno.com]

- 3. 1-(4-ETHYL-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 1495-03-0 [amp.chemicalbook.com]

- 4. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 6. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest to the scientific and drug development communities. We delve into its synthesis via Claisen condensation, elucidate its molecular structure with a focus on its predominant keto-enol tautomerism, and present a detailed interpretation of its spectroscopic signatures. The guide further explores the profound influence of its constituent functional groups—the trifluoromethyl and the 4-ethylphenyl moieties—on its physicochemical properties and reactivity. Particular emphasis is placed on the role of the trifluoromethyl group in enhancing metabolic stability and target affinity, positioning this molecule as a valuable building block in medicinal chemistry.[1][2][3] Applications as a versatile synthon for heterocyclic chemistry are discussed, highlighting its potential in the development of novel therapeutic agents.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being a particularly favored substituent.[4][5] Its unique electronic properties and steric profile can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] When the CF₃ group is integrated into a β-dicarbonyl scaffold, it produces a class of compounds—trifluoromethyl β-diketones—that are exceptionally versatile building blocks in synthetic organic chemistry.[6][7] These molecules serve as pivotal precursors for a wide array of heterocyclic compounds with demonstrated medicinal and material science applications.[6]

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 1495-03-0) is a member of this important class.[8] Its structure combines the reactive 1,3-dione functionality with the potent electron-withdrawing CF₃ group and a substituted aromatic ring. This guide offers a senior scientist's perspective on the synthesis, structural characterization, and chemical utility of this compound, providing researchers and drug development professionals with the foundational knowledge required to leverage its potential.

Synthesis and Purification

Principle of Synthesis: The Mixed Claisen Condensation

The most classical and efficient method for synthesizing β-diketones is the Claisen condensation.[9][10] For an unsymmetrical β-diketone like 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, a mixed (or crossed) Claisen condensation is employed.[11][12] This reaction involves the base-catalyzed condensation between a ketone and an ester.[13]

The chosen strategy involves the reaction of 4'-ethylacetophenone with an acylating agent like ethyl trifluoroacetate. The causality for this specific pairing is rooted in the relative acidities of the α-protons. The α-protons of 4'-ethylacetophenone are readily abstracted by a strong base (e.g., sodium hydride, sodium methoxide) to form a nucleophilic enolate.[11] Ethyl trifluoroacetate, lacking α-protons, cannot self-condense and serves exclusively as the electrophilic acylating agent.[12] The strong electron-withdrawing effect of the CF₃ group makes the ester carbonyl highly electrophilic, facilitating the nucleophilic attack by the ketone enolate and driving the reaction towards the desired product.[14]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and purification confirmation steps.

Reagents and Materials

| Reagent/Material | M.W. | Amount | Moles | Notes |

| 4'-Ethylacetophenone | 148.20 | 14.82 g | 0.10 | Substrate (ketone) |

| Ethyl trifluoroacetate | 142.08 | 21.31 g | 0.15 | Acylating agent |

| Sodium Hydride (60% disp.) | 40.00 | 4.80 g | 0.12 | Base |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | Solvent |

| Diethyl Ether | - | 300 mL | - | Extraction Solvent |

| 1 M Hydrochloric Acid | - | ~150 mL | - | Neutralization |

| Saturated Sodium Chloride | - | 100 mL | - | Washing |

| Anhydrous Magnesium Sulfate | - | - | - | Drying Agent |

Procedure:

-

Reaction Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Base Suspension: Anhydrous THF (150 mL) and sodium hydride (4.80 g, 0.12 mol) are added to the flask under a positive nitrogen atmosphere. The suspension is stirred.

-

Enolate Formation: 4'-Ethylacetophenone (14.82 g, 0.10 mol) dissolved in 50 mL of anhydrous THF is added dropwise to the stirred suspension over 30 minutes. The mixture is then gently refluxed for 1 hour to ensure complete enolate formation, evidenced by the cessation of hydrogen gas evolution.

-

Acylation: The mixture is cooled to 0 °C in an ice bath. Ethyl trifluoroacetate (21.31 g, 0.15 mol) dissolved in 50 mL of anhydrous THF is added dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: The reaction is carefully quenched by slowly adding it to 200 mL of ice-cold 1 M HCl. The mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium chloride solution (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification (Self-Validation): The crude product is purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated in vacuo to yield 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione as a pale yellow solid. Purity is confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Molecular Structure and Spectroscopic Elucidation

Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of tautomers.[15] For 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, the equilibrium lies between the diketo form and two possible enol forms. Experimental and theoretical studies on analogous compounds show that the equilibrium heavily favors the enol tautomer.[16]

There are two primary reasons for this preference:

-

Conjugation: The enol form where the C=C double bond is conjugated with the 4-ethylphenyl ring is significantly stabilized by resonance. This extended π-system is more stable than the isolated systems in the diketo form.[17][18]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, six-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable pseudo-aromatic ring.[18][19]

The potent electron-withdrawing nature of the CF₃ group further shifts the equilibrium toward the enol form attached to the trifluoromethyl group, as it increases the acidity of the adjacent carbonyl's α-proton.

Caption: Impact of the trifluoromethyl group on molecular properties.

Reactivity as a Synthetic Intermediate

Trifluoromethyl β-diketones are powerful synthons for constructing five- and six-membered heterocyclic rings, which form the core of countless pharmaceuticals. [6][7]The two electrophilic carbonyl centers and the nucleophilic central carbon (in its enolate form) provide multiple reaction sites.

A prominent application is in the synthesis of pyrazoles. Condensation of a β-diketone with hydrazine or a substituted hydrazine derivative yields a pyrazole ring. Structurally, 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a close analog of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, which is a key intermediate in the industrial synthesis of Celecoxib , a selective COX-2 inhibitor used to treat arthritis. [20][21][22][23]This structural similarity suggests that the title compound is an excellent candidate for developing novel anti-inflammatory agents or other bioactive molecules based on the pyrazole scaffold.

Conclusion and Future Perspectives

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its synthesis is straightforward via the robust Claisen condensation. Its structure is dominated by a highly stable, conjugated enol tautomer, a feature confirmed by comprehensive spectroscopic analysis.

The true value of this compound lies in the synergistic interplay of its components. The β-dicarbonyl moiety provides the reactive handles for complex molecular construction, while the trifluoromethyl group imparts critical drug-like properties, including metabolic stability and enhanced target affinity. For researchers in medicinal chemistry and drug development, this molecule represents a prime starting point for the synthesis of novel heterocyclic drug candidates, particularly in areas like inflammation and oncology where pyrazole-based scaffolds have proven successful. Future research could focus on expanding the library of bioactive compounds derived from this synthon, exploring its utility in creating novel metal complexes for catalysis or imaging, and developing more sustainable, green methodologies for its synthesis.

References

- Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.

- National Center for Biotechnology Information. (n.d.). Recent Developments in the Synthesis of β-Diketones. PubMed Central.

- National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes.

- Fiveable. (n.d.). 1,3-diketone Definition. Organic Chemistry Key Term.

- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- JoVE. (n.d.). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations.

- ACS Publications. (2019, May 9). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Claisen condensation.

- PubMed. (2024, February 21). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.

- ResearchGate. (n.d.). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.

- ChemicalBook. (n.d.). 1-(4-ETHYL-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE.

- Scilit. (n.d.). 1,3-Diketones. Synthesis and properties.

- BLDpharm. (n.d.). 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.

- Semantic Scholar. (n.d.). 1,3-Diketones. Synthesis and properties.

- Vertex AI Search. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- ACS Publications. (2017, December 7). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation.

- ResearchGate. (n.d.). Tautomerism, molecular structure, intramolecular hydrogen bond, and enol-enol equilibrium of para halo substituted 4,4,4-trifluoro-1-phenyl-1,3-butanedione; Experimental and theoretical studies.

- LGC Standards. (n.d.). 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- Santa Cruz Biotechnology. (n.d.). 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | CAS 720-94-5.

- Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions.

- CCDC. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-ETHYL-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 1495-03-0 [amp.chemicalbook.com]

- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]

- 13. Claisen condensation - Wikipedia [en.wikipedia.org]

- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. youtube.com [youtube.com]

- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 20. nbinno.com [nbinno.com]

- 21. 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione [lgcstandards.com]

- 22. scbt.com [scbt.com]

- 23. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

Tautomeric Equilibrium of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione: A Comprehensive Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of interest in synthetic and medicinal chemistry. Tautomerism, the interconversion of structural isomers, is a fundamental concept that dictates the chemical reactivity, physical properties, and biological activity of a molecule. For β-dicarbonyl compounds, the position of the tautomeric equilibrium is highly sensitive to molecular structure and environmental conditions. This document elucidates the structural characteristics of the keto and enol forms of the title compound, explores the key factors that modulate their equilibrium, and presents detailed, field-proven experimental and computational methodologies for its characterization. By synthesizing theoretical principles with practical protocols, this guide serves as an essential resource for researchers aiming to understand and control the tautomeric behavior of this and related compounds in drug discovery and development pipelines.

The Core Principle: Keto-Enol Tautomerism in β-Dicarbonyls

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] The most common form of this phenomenon in organic chemistry is keto-enol tautomerism. While most simple ketones and aldehydes exist predominantly in the keto form, the equilibrium can shift significantly toward the enol form in β-dicarbonyl compounds.[2]

This preference for the enol tautomer in β-dicarbonyls is driven by two primary stabilizing factors:

-

Conjugation: The enol form allows for the formation of a conjugated π-system across the O=C-C=C-OH framework, which delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable, six-membered quasi-aromatic ring.[3][4]

Caption: General equilibrium between keto and enol tautomers in a β-dicarbonyl.

Structural Analysis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione Tautomers

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an asymmetrical β-diketone. Its structure incorporates features that profoundly influence the tautomeric equilibrium, pushing it strongly toward the enol form. The synthesis of this class of compounds typically involves a Claisen condensation reaction, for example, between 4'-ethylacetophenone and an ethyl trifluoroacetate derivative in the presence of a strong base.[5]

The key structural determinants are:

-

The Trifluoromethyl (CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety significantly increases the acidity of the adjacent α-protons, thermodynamically favoring the formation of the enol.[4][6]

-

The 4-Ethylphenyl Group: This aromatic ring system extends the conjugated π-system in the enol tautomer, providing substantial resonance stabilization.

Due to the asymmetry, two distinct enol tautomers are possible, though one is typically favored based on the electronic properties of the substituents. The enol form where the double bond is adjacent to the phenyl ring and the hydrogen bond involves the trifluoromethylated carbonyl is generally more stable due to the extended conjugation.

Caption: Tautomeric forms of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione.

Modulating Factors of the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers is not fixed; it is a dynamic equilibrium that can be manipulated by external factors, primarily the solvent environment and temperature.

Solvent Effects

The choice of solvent has a pronounced effect on the tautomeric equilibrium.[7][8] The underlying principle is that a solvent will preferentially stabilize the tautomer that has more similar polarity and hydrogen-bonding characteristics to itself.

-

Non-polar Solvents (e.g., Hexane, CCl₄): These solvents do not effectively solvate either tautomer. Consequently, the intramolecular hydrogen bond of the enol form becomes the dominant stabilizing interaction, leading to a high percentage of the enol tautomer.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. While they are polar, solvents like DMSO can effectively stabilize the enol tautomer by interacting with the enolic proton, often maintaining a high enol content.[7]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming competing intermolecular hydrogen bonds with both the keto and enol forms. This often shifts the equilibrium towards the keto tautomer, which may be more effectively solvated.[3][9]

Table 1: Predicted Solvent Influence on Tautomeric Equilibrium

| Solvent Class | Representative Solvents | Primary Interaction | Expected Equilibrium Shift |

| Non-polar | Hexane, Benzene, CCl₄ | Minimal solute-solvent interaction | Strongly favors Enol form |

| Polar Aprotic | DMSO, Acetonitrile, CHCl₃ | Dipole-dipole, H-bond accepting | Generally favors Enol form |

| Polar Protic | Water, Methanol, Ethanol | H-bond donation and acceptance | Shifts towards Keto form |

Temperature Effects

Thermodynamic studies reveal that the enolization process is typically exothermic. Increasing the temperature provides energy to the system, which can be used to break the stable intramolecular hydrogen bond of the enol. Consequently, an increase in temperature generally shifts the equilibrium in favor of the keto tautomer.[10][11] By conducting variable-temperature NMR studies, it is possible to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the tautomerization process.[12]

Experimental Workflow for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough characterization of the tautomeric system.

Caption: Experimental workflow for tautomer analysis.

Protocol 1: ¹H NMR Spectroscopy for Quantitative Analysis

Causality: Proton NMR spectroscopy is the definitive technique for quantifying tautomeric ratios. The interconversion between the keto and enol forms is slow on the NMR timescale, resulting in separate, distinct signals for each species that can be integrated.[6][7][13]

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in an NMR tube. Ensure complete dissolution.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons for accurate integration.

-

Spectral Analysis & Signal Assignment:

-

Identify the singlet corresponding to the α-methylene protons (–CH₂ –) of the keto form, typically found in the δ 3.5-4.5 ppm region.

-

Identify the singlet corresponding to the vinylic proton (–C=CH –) of the enol form, typically found in the δ 5.5-6.5 ppm region.[12]

-

Identify the sharp singlet for the enolic hydroxyl proton (–OH ), which can be highly variable (δ 12-15 ppm) and is evidence of the strong intramolecular hydrogen bond.

-

-

Quantification:

-

Carefully integrate the area of the keto methylene signal (let's call this area Iₖₑₜₒ).

-

Integrate the area of the enol vinylic signal (let's call this area Iₑₙₒₗ).

-

Self-Validation: The keto signal represents two protons, while the enol signal represents one. This must be accounted for in the calculation.

-

Calculate the percentage of the enol form: % Enol = [Iₑₙₒₗ / (Iₑₙₒₗ + (Iₖₑₜₒ / 2))] * 100

-

Calculate the equilibrium constant: Kₑₙₒₗ = [% Enol] / [% Keto] = [Iₑₙₒₗ / (Iₖₑₜₒ / 2)]

-

Protocol 2: UV-Vis Spectroscopy for Qualitative Assessment

Causality: The distinct electronic structures of the tautomers give rise to different absorption profiles. The extended π-conjugation in the enol form results in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength compared to the less conjugated keto form.[14][15] This allows for the qualitative tracking of equilibrium shifts.

Methodology:

-

Sample Preparation: Prepare a dilute stock solution of the compound in a volatile solvent (e.g., acetonitrile). Create a series of solutions of identical concentration in various solvents of interest (e.g., hexane, acetonitrile, methanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Spectral Acquisition: Acquire the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis:

-

Identify the λₘₐₓ for the primary absorption bands in each solvent.

-

The strong absorption band at longer wavelengths (~320-350 nm) can be attributed to the π→π* transition of the conjugated enol form.

-

A weaker band at shorter wavelengths (~250-280 nm) can be attributed to the n→π* transition of the keto form.

-

Compare the relative intensities of these bands across the different solvents to qualitatively confirm the equilibrium shifts predicted in Table 1.

-

Authoritative Grounding via Computational Chemistry

To complement experimental findings, computational methods like Density Functional Theory (DFT) are invaluable.[16] Using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)), the relative electronic energies of the keto and enol tautomers can be calculated. By incorporating a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), these calculations can accurately predict the tautomeric equilibrium in different media, providing a theoretical foundation for the observed experimental results.[17]

Conclusion and Field Implications